molecular formula C11H14N2S2 B1202740 N-tert-Butyl-2-benzothiazolesulfenamide CAS No. 95-31-8

N-tert-Butyl-2-benzothiazolesulfenamide

Cat. No. B1202740
CAS RN: 95-31-8
M. Wt: 238.4 g/mol
InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The electrosynthesis of TBBS involves oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine. Conditions for optimal production include the electrolysis of a NaCl solution containing a water-immiscible organic solvent extracting TBBS, with a yield of 98–100% under specified conditions (Mukminova et al., 2001).

Molecular Structure Analysis

While direct molecular structure analysis of TBBS is not detailed in the provided studies, research on related benzothiazole compounds highlights the significance of NMR, GC–MS, and EPR techniques in understanding the molecular configurations and reactions of similar sulfenamide compounds (Štolcová et al., 2001).

Chemical Reactions and Properties

TBBS undergoes various chemical reactions, including interaction with acetic anhydride catalyzed by acetic acid, resulting in products formed by recombination of radicals. These reactions are critical for understanding the chemical behavior and applications of TBBS in industrial processes, such as rubber vulcanization (Štolcová et al., 2001).

Physical Properties Analysis

The physical properties, such as thermal behavior and crystallographic characteristics, have been studied for compounds structurally related to TBBS, providing insights into their stability and behavior under various conditions. For example, compounds similar to TBBS exhibit specific thermal and crystallographic properties that can be inferred to TBBS (Singh et al., 2016).

Scientific Research Applications

  • Scientific Field : Electrochemistry .
  • Summary of the Application : TBBS is produced in an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine . This process is known as electrosynthesis .
  • Methods of Application or Experimental Procedures : The electrosynthesis occurs during electrolysis of a 4.5–5.0 M NaCl solution containing a water-immiscible organic solvent extracting TBBS . The process efficiency is the highest at the following conditions: a 1 : 8 ratio between 2-mercaptobenzothiazole and tert-butylamine, a DSA, a stainless-steel cathode, a current density of 300 A m –2, and a continuous extraction of TBBS into a 3 : 1 mixture of carbon tetrachloride and acetonitrile .
  • Results or Outcomes : Under these conditions, the TBBS yield is 98–100%, the current efficiency is 74%, the process productivity is 0.9 kg m –2 h –1, and the electricity consumption is 1.9 kW h kg –1 . Repeated use of the aqueous phase corrected for the source products jeopardizes neither the process characteristics nor the product quality .

Safety And Hazards

N-tert-Butyl-2-benzothiazolesulfenamide is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
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InChI

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
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InChI Key

IUJLOAKJZQBENM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1
Source PubChem
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Molecular Formula

C11H14N2S2
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DSSTOX Substance ID

DTXSID7026572
Record name N-tert-Butyl-2-benzothiazolesulfenamide
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Molecular Weight

238.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline]
Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
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Record name 2-(tert-Butylaminothio)benzothiazole
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Solubility

SOL IN MOST ORG SOLVENTS
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Density

1.29 @ 25 °C
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Product Name

N-tert-Butyl-2-benzothiazolesulfenamide

Color/Form

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE

CAS RN

95-31-8
Record name N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide
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Record name 2-(tert-Butylaminothio)benzothiazole
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Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
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Record name N-tert-Butyl-2-benzothiazolesulfenamide
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Record name N-tert-butylbenzothiazole-2-sulphenamide
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Melting Point

104 °C (MIN)
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
GR Mukminova, MD Simonov, GV Chernykh… - Russian journal of …, 2001 - Springer
Conditions for the production of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) in an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine are determined. The …
Number of citations: 1 link.springer.com
M Štolcová, A Kaszonyi, T Liptaj, M Hronec - Journal of Chromatography A, 1999 - Elsevier
A slow reaction was observed between N-alkyl-2-benzothiazolesulfenamide derivatives and acetone at ambient temperature. The formed products identified by NMR technique are 1,1-…
Number of citations: 3 www.sciencedirect.com
W Lakshani, UMS Priyanka, S Siriwardana… - 2021 - 192.248.56.27
… , Zincdiethyldithiocarbamate and N-tert-butyl-2- benzothiazolesulfenamide were utilized as … the least performance was shown by N-tert butyl-2-benzothiazolesulfenamide. As a result, it …
Number of citations: 4 192.248.56.27
N Rattanasom, O Chaikumpollert - Journal of applied polymer …, 2003 - Wiley Online Library
… In addition, the ratio of sulfur to N-tert-butyl-2-benzothiazolesulfenamide (TBBS) was about 2.32–… d N-tert-Butyl-2-benzothiazolesulfenamide. … d N-tert-Butyl-2-benzothiazolesulfenamide. …
Number of citations: 25 onlinelibrary.wiley.com
A Mountassir, T Tirri, P Sund, CE Wilén - Polymer Degradation and Stability, 2021 - Elsevier
… Whereas new volatile amine species such as tert-butylamine and N-tert-butyl-2-benzothiazolesulfenamide were detected which relate to flame retardant activity in the condensed phase …
Number of citations: 10 www.sciencedirect.com
K Sahakaro, C Pongpaiboon… - Journal of applied …, 2009 - Wiley Online Library
… were studied: 2,2-mercaptobenzothiazole (MBT), 2,2-dithiobis- (benzothiazole) (MBTS), N-cyclohexyl-2-benzothiazolesulfenamide (CBS), and N-tert-butyl-2-benzothiazolesulfenamide (…
Number of citations: 23 onlinelibrary.wiley.com
HE Mayasari, I Setyorini, A Yuniari - Indonesian Journal of …, 2019 - journal.ugm.ac.id
… types of accelerators were studied: 2,2-dithiobis(benzothiazole) (MBTS), the combination of MBTS and tetramethyl thiuram disulfide (TMTD), and n-tert-butyl-2benzothiazolesulfenamide …
Number of citations: 20 journal.ugm.ac.id
X Gong, H Li, X Liu, H Wang, Y Ni, Y Lei, R Zhou… - Solar …, 2022 - Wiley Online Library
… On the front layer, porous PbI 2 nanostructures are induced by N‐tert‐butyl‐2‐benzothiazolesulfenamide (TBBS), which is added into PbI 2 precursor solution and thermally …
Number of citations: 1 onlinelibrary.wiley.com
B Yang, J Li, J Wang - Environmental Technology, 2023 - Taylor & Francis
… Catalytic wet air oxidation (CWAO) process is employed for the treatment of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) wastewater in a microchannel reactor that enables …
Number of citations: 3 www.tandfonline.com
B Sun, J Li, L Xiang, F Lin, L Che, W Tian, B Yan… - Fuel, 2022 - Elsevier
… Vulcanized rubbers with ethyl ziram accelerator inhibited H 2 S release, while vulcanized rubbers with N-tert-Butyl-2-benzothiazolesulfenamide inhibited the formation of CH 3 SH. The …
Number of citations: 6 www.sciencedirect.com

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